2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide
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Overview
Description
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound that features a nitro group, a sulfonamide linkage, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps:
Sulfonylation: The sulfonylation step involves reacting the nitrobenzamide with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.
Coupling Reaction: The final step involves coupling the sulfonylated intermediate with 4-methyl-2-pyrimidinylamine under conditions that facilitate the formation of the sulfonamide bond, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation with palladium.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms onto the aromatic rings.
Scientific Research Applications
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: Used as a probe to study enzyme interactions and pathways in biological systems.
Chemical Biology: Employed in the development of chemical probes to investigate cellular processes.
Pharmaceutical Development: Potential lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide: Similar structure but lacks the nitro group.
N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar but without the nitro group.
Uniqueness
The presence of the nitro group in 2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide adds to its reactivity and potential for forming reactive intermediates, which can be crucial for its biological activity. This makes it distinct from other similar compounds that lack this functional group.
Biological Activity
2-nitro-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, also known as a derivative of sulfonylurea compounds, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C18H15N5O5S
- Molecular Weight : 397.41 g/mol
- CAS Number : 1927007
This structure includes a nitro group, a sulfonamide moiety, and a pyrimidine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of carbonic anhydrase, which plays a role in acid-base balance and fluid secretion in various tissues .
- Antimicrobial Activity : Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. They target bacterial cell wall synthesis and disrupt essential metabolic functions in pathogens .
- Antiviral Properties : Some studies have suggested that compounds with similar structures may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | IC50 Value (µM) | Reference |
---|---|---|
Carbonic Anhydrase Inhibition | 0.85 | |
Antimicrobial (E. coli) | 12.5 | |
Antiviral (HCV NS5B) | 3.4 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of sulfonamide derivatives showed that this compound exhibited significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism was primarily through inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis .
- Antiviral Research : In vitro studies evaluating the antiviral potential against Hepatitis C virus (HCV) demonstrated that compounds similar to this benzamide effectively inhibited NS5B polymerase activity, suggesting a promising avenue for therapeutic development against HCV .
- Cytotoxicity Assessment : A cytotoxicity study performed on various cancer cell lines indicated that this compound exhibited selective toxicity towards specific cancer cells while showing minimal effects on normal cells, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-12-10-11-19-18(20-12)22-29(27,28)14-8-6-13(7-9-14)21-17(24)15-4-2-3-5-16(15)23(25)26/h2-11H,1H3,(H,21,24)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDITNBTXIBQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.